molecular formula C24H21FN2O2S B2960577 3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866016-10-6

3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2960577
CAS No.: 866016-10-6
M. Wt: 420.5
InChI Key: WECBAYSSTZUKLO-UHFFFAOYSA-N
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Description

The compound “3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule that contains several functional groups and rings. It includes a thieno[2,3-d]pyrimidine ring, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[2,3-d]pyrimidine ring system is a fused ring system that includes a thiophene (a five-membered ring with one sulfur atom) and a pyrimidine (a six-membered ring with two nitrogen atoms) .

Scientific Research Applications

Synthesis and Structural Analysis

Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, aiming to explore their biological activities and potential pharmaceutical applications. For example, a study described the synthesis of substituted thienopyrimidines, which involved several steps starting from ethyl 2-aminothiophene-3carboxylate, followed by the preparation of key intermediates, and eventually leading to the synthesis of various substituted thienopyrimidines (R. More et al., 2013). Another approach involved the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds showing herbicidal activities (Yang Huazheng, 2013).

Biological Activities and Applications

The diverse biological activities of thieno[2,3-d]pyrimidine derivatives make them potential candidates for treating various diseases. For instance, certain derivatives have been identified as potent GnRH receptor antagonists, offering potential treatments for reproductive diseases (Zhiqian Guo et al., 2003). Moreover, these compounds have shown promise in areas such as anti-inflammatory and antinociceptive activities, with specific derivatives demonstrating significant effects in preclinical models (O. Alam et al., 2010).

Future Directions

Thieno[2,3-d]pyrimidines and related compounds are areas of active research, particularly in the development of new pharmaceuticals . Future research may focus on synthesizing new derivatives and studying their biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione' involves the synthesis of the cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione core followed by the introduction of the 4-ethylphenyl and 2-fluorobenzyl substituents. The synthesis will involve multiple steps including cyclization, alkylation, and condensation reactions.", "Starting Materials": [ "2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "Ethyl acetoacetate", "4-Ethylphenylboronic acid", "2-Fluorobenzyl chloride", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Dimethylformamide", "Methanol", "Ethanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Cyclization of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of sodium hydroxide to form 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione.", "2. Alkylation of 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione with 4-ethylphenylboronic acid in the presence of palladium catalyst and triethylamine to introduce the 4-ethylphenyl substituent.", "3. Condensation of 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione with 2-fluorobenzyl chloride in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to introduce the 2-fluorobenzyl substituent.", "4. Purification of the final product by recrystallization from methanol/ethanol mixture or by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and acetic acid as the mobile phase." ] }

CAS No.

866016-10-6

Molecular Formula

C24H21FN2O2S

Molecular Weight

420.5

IUPAC Name

11-(4-ethylphenyl)-9-[(2-fluorophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C24H21FN2O2S/c1-2-15-10-12-17(13-11-15)27-22(28)21-18-7-5-9-20(18)30-23(21)26(24(27)29)14-16-6-3-4-8-19(16)25/h3-4,6,8,10-13H,2,5,7,9,14H2,1H3

InChI Key

WECBAYSSTZUKLO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4F)SC5=C3CCC5

solubility

not available

Origin of Product

United States

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